Inostamycin C
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Overview
Description
Inostamycin C is a natural product found in Streptomyces with data available.
Scientific Research Applications
Anti-Cancer Properties
Suppression of Invasion in Tongue Carcinoma : Inostamycin C inhibits cytidine 5′-diphosphate 1,2-diacyl-sn-glycerol (CDP-DG): inositol transferase, which significantly reduces in vitro invasion of tongue carcinoma cells. It decreases the production of matrix metalloproteinases (MMPs) and inhibits cell motility, suggesting potential as an anti-invasive agent in tongue cancer (Baba et al., 2004).
Cytostatic Effect on Oral Squamous Cell Carcinoma : this compound exhibits a cytostatic effect on oral squamous cell carcinoma cell lines, inducing G1-phase accumulation in the cell cycle and decreasing cyclin D1 mRNA and protein expression. This suggests its usefulness in tumor dormant cytostatic therapy for oral squamous cell carcinoma (Baba et al., 2001).
Inhibition of Vascular Endothelial Growth Factor-Stimulated Growth : this compound attenuates vascular endothelial growth factor (VEGF)-induced proliferation and migration of human umbilical vein endothelial cells (HUVECs), suggesting potential in targeting angiogenesis in cancer treatment (Baba et al., 2005).
Enhanced TRAIL-Induced Apoptosis in Cancer Cells : this compound, in combination with tumor necrosis factor-related apoptosis-inducing ligand (TRAIL), enhances caspase-dependent apoptosis in cancer cells. This combined treatment strategy could potentially overcome TRAIL resistance in tumor cells (Yamamoto et al., 2012).
Research on Synthesis and Mechanism
Synthetic Approaches : Studies have focused on developing synthetic approaches for the C10-C24 ketone fragment of this compound, utilizing asymmetric catalysis techniques. This research is crucial for understanding the structural components and facilitating the synthesis of this compound for further research (Fuller & Morken, 2005).
Mechanism of Action : this compound’s mechanism involves the inhibition of phosphatidylinositol synthesis, which is essential for various cellular processes. Its impact on protein kinase C-regulated ceramide generation and subsequent apoptosis initiation in cancer cells has been a significant focus (Kawatani et al., 2000).
Properties
Molecular Formula |
C37H68O9 |
---|---|
Molecular Weight |
656.9 g/mol |
IUPAC Name |
7-(3-ethyl-4,6-dihydroxy-5-methyl-6-propyloxan-2-yl)-3-[5-[5-ethyl-2-hydroxy-5-(1-hydroxybutyl)-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-6-hydroxy-5-methyloctan-4-one |
InChI |
InChI=1S/C37H68O9/c1-12-17-28(38)35(16-5)20-22(7)37(43,46-35)34(11)19-21(6)32(44-34)26(14-3)30(40)23(8)29(39)24(9)33-27(15-4)31(41)25(10)36(42,45-33)18-13-2/h21-29,31-33,38-39,41-43H,12-20H2,1-11H3 |
InChI Key |
MESKYLAOEVRSMC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1(CC(C(O1)(C2(CC(C(O2)C(CC)C(=O)C(C)C(C(C)C3C(C(C(C(O3)(CCC)O)C)O)CC)O)C)C)O)C)CC)O |
Synonyms |
inostamycin C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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